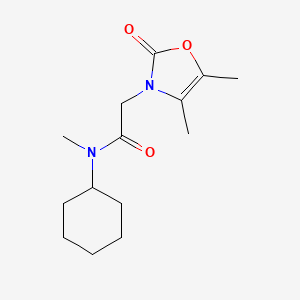![molecular formula C16H28N4O3 B5688094 1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5688094.png)
1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and has been synthesized using various methods.
作用机制
The mechanism of action of 1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one is not fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may cause DNA damage in cancer cells, leading to their death. It may also cause oxidative stress in bacteria, leading to their death. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further research.
实验室实验的优点和局限性
The advantages of using 1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one in lab experiments include its unique properties, low toxicity, and potential applications in cancer and antimicrobial research. However, the limitations include the complexity of its synthesis and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one. These include studying its potential applications in other areas such as neurodegenerative diseases, cardiovascular diseases, and inflammation. Further research is also needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Additionally, the potential for this compound to be used in drug development should be explored further.
In conclusion, 1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one is a compound with unique properties that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of research.
合成方法
The synthesis of 1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one can be achieved using various methods. One of the commonly used methods involves the reaction of 1,4-diaminobutane with 4-morpholinone-2-carboxylic acid, followed by the addition of methyl isocyanate. The resulting product is then subjected to a spirocyclization reaction to obtain the final compound.
科学研究应用
1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one has been found to have potential applications in scientific research. This compound has been shown to have anticancer properties and has been used in studies related to cancer treatment. It has also been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of certain bacteria.
属性
IUPAC Name |
1-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c1-18-6-7-19(12-15(22)20-8-10-23-11-9-20)13-16(18)3-2-14(21)17-5-4-16/h2-13H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYZEJRSCWFCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)NCC2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5688018.png)
![4-{[2-(3-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5688022.png)

![rel-(4aS,8aS)-2-[2-fluoro-4-(trifluoromethyl)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5688033.png)
![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5688039.png)
![4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone](/img/structure/B5688044.png)
![2-[(2-isopropyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B5688051.png)
![1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene](/img/structure/B5688061.png)
![5-methoxy-2-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B5688063.png)
![6-ethyl-2-methyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5688077.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B5688081.png)

![{4-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]phenyl}methanol](/img/structure/B5688111.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5688119.png)